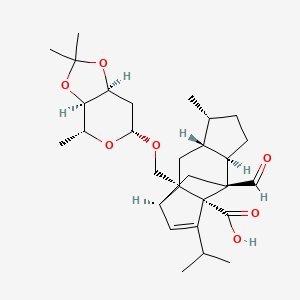
6,7-二氯喹喔啉-2,3(1H,4H)-二酮
描述
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione , also known by its IUPAC name 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione , is a chemical compound with the molecular formula C8H4Cl2N2O2 . It has a molecular weight of approximately 231.04 g/mol . The compound exhibits a unique chemical structure and has garnered interest in various fields of chemistry and biology due to its potential pharmacological properties .
Molecular Structure Analysis
The molecular structure of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione consists of a quinoxaline ring with two chlorine atoms (Cl) attached at positions 6 and 7. The presence of the carbonyl group (C=O) at positions 2 and 3 results in the formation of the cyclic dione. The compound’s three-dimensional arrangement and bond angles play a crucial role in its properties and interactions .
科学研究应用
Pharmaceutical Research
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione: is utilized as an intermediate in the synthesis of pharmaceuticals. Its structure is conducive to modifications that can lead to the development of new therapeutic agents. For instance, it has been explored for its potential use in creating compounds with antitubercular activity .
Organic Synthesis
In organic chemistry, this compound serves as a versatile reagent. It can undergo various chemical reactions, including substitution, addition, and cyclization, to yield a diverse array of organic molecules. This makes it valuable for constructing complex organic compounds with specific desired properties .
Material Science
The unique electronic structure of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione makes it a candidate for use in material science, particularly in the development of organic semiconductors. These materials are crucial for the advancement of flexible electronics and optoelectronic devices .
Agricultural Chemistry
Quinoxaline derivatives are known to possess biological activity that can be harnessed in agricultural chemistry. They can be used to create pesticides and herbicides that target specific pests or weeds without harming crops or the environment .
Analytical Chemistry
This compound can also play a role in analytical chemistry as a standard or reagent in various analytical techniques. Its well-defined structure and properties allow for its use in calibrating instruments or as a reference compound in spectroscopic analysis .
Environmental Science
In environmental science, researchers can use 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione to study the degradation of quinoxaline derivatives in the environment. Understanding its breakdown products and pathways is essential for assessing the environmental impact of these compounds .
Chemical Education
Due to its interesting chemical properties and reactivity, 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione can be used as a teaching tool in chemical education. It provides a practical example for students learning about heterocyclic chemistry and the reactivity of different functional groups .
Biochemistry
Finally, in the field of biochemistry, this compound’s interactions with biological molecules can be studied. It may serve as a tool for probing the function of enzymes or receptors that interact with quinoxaline derivatives, thus contributing to our understanding of biological processes .
属性
IUPAC Name |
6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBSIKMUAFYZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274337 | |
| Record name | DCQX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione | |
CAS RN |
25983-13-5 | |
| Record name | DCQX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research paper regarding DCQX?
A1: The research paper "Delayed treatment with 5-nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione, a glycine site N-methyl-D-aspartate antagonist, protects against permanent middle cerebral artery occlusion in male rats" [] demonstrates that delayed treatment with DCQX, a potent and competitive antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, provides significant neuroprotection against brain damage induced by permanent middle cerebral artery occlusion (MCAO) in male rats. [] This suggests a potential therapeutic window for DCQX in stroke treatment.
Q2: How does DCQX interact with its target and what are the downstream effects?
A2: DCQX acts as a potent and competitive antagonist at the glycine site of the NMDA receptor. [] By binding to this site, DCQX prevents glycine, a co-agonist required for NMDA receptor activation, from binding. This effectively blocks NMDA receptor function. Excessive NMDA receptor activation is implicated in excitotoxicity, a process contributing to neuronal damage in stroke. By inhibiting this excessive activation, DCQX exhibits neuroprotective effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

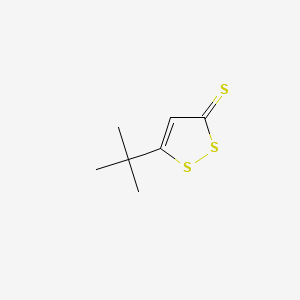


![4-[2,6-Dimethyl-4-(2-thiophen-2-ylethenyl)phenoxy]-4-oxobutanoic acid](/img/structure/B1197072.png)


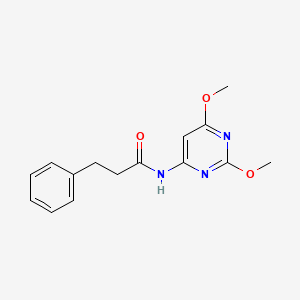
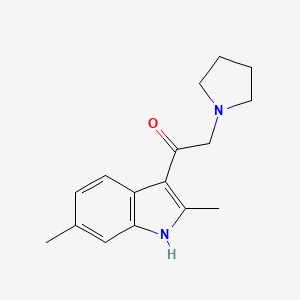
![5-Bromo-3-[[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B1197080.png)
![13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1197081.png)

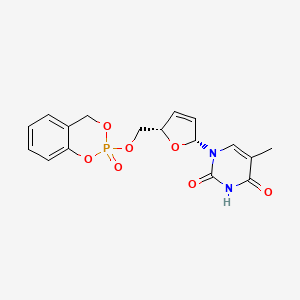
![Ethyl 10,10-dioxo-4,5-dihydropyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1197087.png)
